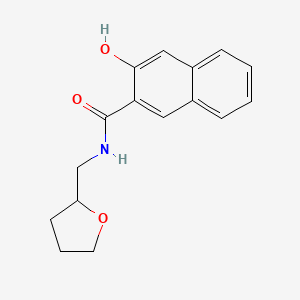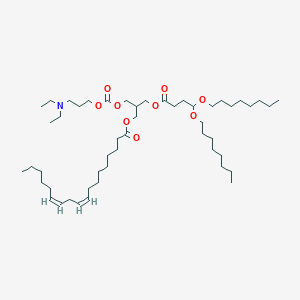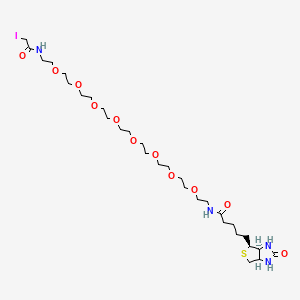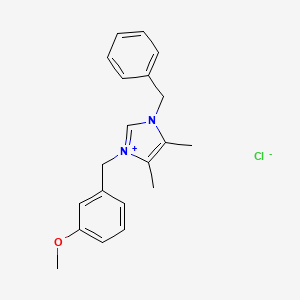
MC-betaglucuronide-MMAE-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-betaglucuronide-MMAE-2 is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor, linked via a cleavable linker, MC-betaglucuronide. This compound is known for its potent antitumor activity and is used in various scientific research applications, particularly in oncology .
Vorbereitungsmethoden
The preparation of MC-betaglucuronide-MMAE-2 involves the conjugation of monomethyl auristatin E to the MC-betaglucuronide linker. The synthetic route typically includes the following steps:
Synthesis of the MC-betaglucuronide linker: This involves the preparation of the glucuronide moiety, which is then functionalized to allow for conjugation.
Conjugation of MMAE: Monomethyl auristatin E is conjugated to the MC-betaglucuronide linker under specific reaction conditions to form the final compound
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
MC-betaglucuronide-MMAE-2 undergoes several types of chemical reactions, including:
Cleavage reactions: The glucuronide linker is cleavable, allowing for the release of MMAE upon internalization into target cells.
Common reagents and conditions used in these reactions include acidic buffers for hydrolysis and specific enzymes for cleavage reactions. The major product formed from these reactions is the free MMAE, which exerts its cytotoxic effects .
Wissenschaftliche Forschungsanwendungen
MC-betaglucuronide-MMAE-2 has several scientific research applications, particularly in the field of oncology. Some of its key applications include:
Development of Antibody-Drug Conjugates (ADCs): It is used as a payload in ADCs for targeted cancer therapy. .
Preclinical Studies: This compound is used in preclinical studies to evaluate the efficacy and safety of new ADCs.
Mechanistic Studies: Researchers use this compound to study the mechanisms of action of ADCs and to optimize linker and payload combinations for improved therapeutic outcomes.
Wirkmechanismus
MC-betaglucuronide-MMAE-2 exerts its effects through the following mechanism:
Internalization and Cleavage: The ADC containing this compound binds to target antigens on cancer cells and is internalized.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest and apoptosis of the cancer cells.
Vergleich Mit ähnlichen Verbindungen
MC-betaglucuronide-MMAE-2 can be compared with other similar compounds used in ADCs, such as:
MC-betaglucuronide-MMAE-1: Similar to this compound, this compound also uses MMAE as the payload but may have different linker properties.
Vedotin Linker Conjugates: These ADCs use a different cleavable linker (vcMMAE) and have been widely studied for their stability and efficacy
This compound is unique due to its specific glucuronide linker, which offers improved stability and selective release of the payload in target cells .
Eigenschaften
Molekularformel |
C63H93N9O20 |
|---|---|
Molekulargewicht |
1296.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[3-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C63H93N9O20/c1-13-34(6)50(43(88-11)29-47(76)71-27-17-20-40(71)55(89-12)35(7)57(81)66-36(8)51(77)38-18-15-14-16-19-38)69(9)60(84)48(32(2)3)68-59(83)49(33(4)5)70(10)63(87)90-31-37-21-22-42(91-62-54(80)52(78)53(79)56(92-62)61(85)86)39(28-37)67-44(73)25-26-65-58(82)41(30-64)72-45(74)23-24-46(72)75/h14-16,18-19,21-24,28,32-36,40-41,43,48-56,62,77-80H,13,17,20,25-27,29-31,64H2,1-12H3,(H,65,82)(H,66,81)(H,67,73)(H,68,83)(H,85,86)/t34-,35+,36+,40-,41-,43+,48-,49-,50-,51+,52-,53-,54+,55+,56-,62+/m0/s1 |
InChI-Schlüssel |
XFXPBBLIBXALQR-CCYJXDALSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)[C@H](CN)N5C(=O)C=CC5=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)C(CN)N5C(=O)C=CC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)
![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)


![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)


